Methyl 2-({[4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and benzothiophene core structure
Preparation Methods
The synthesis of METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the benzothiophene moiety: This step may involve the use of a Suzuki-Miyaura coupling reaction to attach the benzothiophene ring to the quinoline core.
Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and methylation.
Industrial production methods would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions to optimize reaction rates and yields.
Scientific Research Applications
METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in disease pathways.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism by which METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar compounds to METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Benzothiophene derivatives: Compounds like raloxifene, which is used in the treatment of osteoporosis.
The uniqueness of METHYL 2-({[4-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which may confer unique biological or physical properties not found in other compounds.
Properties
Molecular Formula |
C28H30N2O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
methyl 2-[[4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H30N2O5S/c1-15-22(26(32)30-27-24(28(33)35-3)17-10-5-7-14-21(17)36-27)23(16-9-4-6-13-20(16)34-2)25-18(29-15)11-8-12-19(25)31/h4,6,9,13,23,29H,5,7-8,10-12,14H2,1-3H3,(H,30,32) |
InChI Key |
OZVKCROEGHCFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.